N-(2-(5-methyl-2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-nitrobenzamide -

N-(2-(5-methyl-2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-nitrobenzamide

Catalog Number: EVT-4038637
CAS Number:
Molecular Formula: C22H19N3O5
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl)-N1-(3-methylphenyl urea (L-365,260)

Compound Description: L-365,260 is a selective cholecystokinin (CCK) B antagonist. In studies, it was found to potentiate the antinociceptive effects of opioid peptides, suggesting a role for CCK B receptors in pain perception.

4-([2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[tricyclo[3.3, 1.1(3.7)]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl] amin)-4-oxo-[R-(R,R)]butanoate-N-methyl-D-glucamine (PD-134,308)

Compound Description: Similar to L-365,260, PD-134,308 is another selective cholecystokinin (CCK) B antagonist. It demonstrates potent antinociceptive activity when co-administered with enkephalin-catabolizing enzyme inhibitors.

N-(2-adamantyloxycarbonyl)-D-alpha-methyltryptophanyl-[N-(2- (4-chlorophenyl)ethyl)]glycine (RB 211)

Compound Description: RB 211 is yet another selective cholecystokinin (CCK) B antagonist exhibiting significant antinociceptive effects in conjunction with opioid peptides.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor, showing strong antiviral activity against HIV-1. It displays unique binding and functional characteristics compared to other CCR5 antagonists.

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C is another allosteric noncompetitive antagonist of the CCR5 receptor, known for its ability to block chemokine binding and calcium responses associated with CCR5 activation.

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D shares a similar profile with Sch-C as an allosteric noncompetitive antagonist of the CCR5 receptor, capable of inhibiting chemokine binding and calcium signaling downstream of CCR5.

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 joins the ranks of allosteric noncompetitive CCR5 receptor antagonists, effectively blocking chemokine binding and functional responses associated with CCR5 activation.

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is another prominent example of an allosteric noncompetitive CCR5 receptor antagonist, exhibiting potent inhibitory effects on chemokine binding and CCR5-mediated signaling pathways.

Properties

Product Name

N-(2-(5-methyl-2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-nitrobenzamide

IUPAC Name

N-[(E)-3-(4-methylanilino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]-3-nitrobenzamide

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C22H19N3O5/c1-14-6-9-17(10-7-14)23-22(27)20(13-19-11-8-15(2)30-19)24-21(26)16-4-3-5-18(12-16)25(28)29/h3-13H,1-2H3,(H,23,27)(H,24,26)/b20-13+

InChI Key

JFZGCWRFABGSLK-DEDYPNTBSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C)/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.